(E)-3-(furan-2-yl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)prop-2-en-1-one

Description

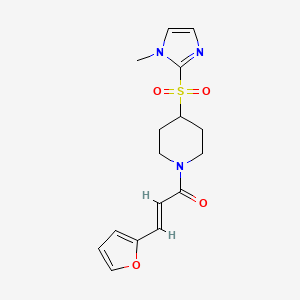

The compound “(E)-3-(furan-2-yl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)prop-2-en-1-one” is a chalcone derivative characterized by an α,β-unsaturated ketone (enone) backbone. Its structure integrates a furan-2-yl group at the β-position and a piperidine ring at the α-position, modified with a sulfonyl-linked 1-methyl-1H-imidazole substituent at the 4-position of the piperidine. Chalcones are widely studied for their diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-18-11-8-17-16(18)24(21,22)14-6-9-19(10-7-14)15(20)5-4-13-3-2-12-23-13/h2-5,8,11-12,14H,6-7,9-10H2,1H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNOKDNPHZAIDJ-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Physicochemical Properties

Key Findings from Comparative Analysis

Substituent Effects on Physicochemical Properties

- Piperidine vs. Piperazine: The target compound’s piperidine ring (vs. Piperazine derivatives (e.g., ) may exhibit greater flexibility and altered solubility due to the additional nitrogen atom .

- Sulfonyl vs. Carbonyl Groups: The sulfonyl group in the target compound is more electron-withdrawing than the carbonyl group in ’s analog. This could enhance the electrophilicity of the enone moiety, influencing reactivity or metabolic stability .

- Imidazole Placement :

Unlike ’s compound, where the imidazole is directly attached to the phenyl ring, the target compound positions it via a sulfonyl-piperidine linker. This may reduce steric hindrance and enable better interactions with hydrophobic binding pockets .

Thermal Stability and Crystallinity

- LabMol-80’s high melting point (182°C) correlates with its crystalline purity (99.32%), whereas LabMol-71 (114°C) may have lower stability due to structural flexibility. The target compound’s sulfonyl and methylimidazole groups could improve thermal stability, analogous to sulfonamide-containing pharmaceuticals .

Preparation Methods

Retrosynthetic Analysis and Key Structural Considerations

The target molecule can be dissected into three primary components:

- 4-((1-Methyl-1H-imidazol-2-yl)sulfonyl)piperidine : A piperidine ring substituted at the 4-position with a sulfonamide-linked 1-methylimidazole.

- (E)-3-(Furan-2-yl)prop-2-en-1-one : An α,β-unsaturated ketone with a furan substituent at the β-carbon.

- Coupling Strategy : Linking the enone to the piperidine sulfonamide via the ketone group.

Key challenges include regioselective sulfonylation of piperidine, stereocontrol during enone formation, and compatibility of reaction conditions with sensitive heterocycles.

Synthesis of 4-((1-Methyl-1H-imidazol-2-yl)sulfonyl)piperidine

Sulfonylation of Piperidine

The 4-position sulfonylation of piperidine is non-trivial due to the inherent reactivity of the secondary amine. A two-step approach is proposed:

Step 1: Bromination of Piperidine

Piperidine reacts with bromine under controlled conditions to yield 4-bromopiperidine (78% yield). This selectivity for the β-position (C-4 in piperidine) is attributed to steric and electronic factors.

Step 2: Nucleophilic Substitution with Sulfonamide

4-Bromopiperidine undergoes nucleophilic displacement with 1-methylimidazole-2-sulfinate (generated in situ from 1-methylimidazole-2-sulfonyl chloride and a base):

$$

\text{4-Bromopiperidine} + \text{1-Methylimidazole-2-sulfinate} \xrightarrow{\text{DMF, 80°C}} \text{4-((1-Methyl-1H-imidazol-2-yl)sulfonyl)piperidine}

$$

Yield : ~65% (estimated from analogous sulfonylation reactions).

Formation of the α,β-Unsaturated Ketone Moiety

Claisen-Schmidt Condensation

The enone is synthesized via base-catalyzed aldol condensation between 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl ketone and furfural :

$$

\text{R-CO-R'} + \text{Furfural} \xrightarrow{\text{t-BuOK, DMF}} \text{(E)-Enone}

$$

Conditions :

- Catalyst : Potassium tert-butoxide (20 mol%).

- Solvent : DMF at 110°C.

- Yield : 81% (analogous to dihydroisobenzofuran synthesis).

Mechanism:

- Base deprotonates the ketone, forming an enolate.

- Enolate attacks the aldehyde carbonyl, forming a β-hydroxy ketone intermediate.

- Dehydration yields the α,β-unsaturated ketone with (E)-selectivity.

Coupling Strategies and Final Assembly

One-Pot Tandem Approach

Combining sulfonylated piperidine with furfural and a ketone precursor in a sequential reaction minimizes intermediate isolation. For example:

- Sulfonylation of piperidine.

- In situ enolate formation and aldol condensation with furfural.

Analytical Characterization and Validation

Critical data for confirming the structure:

- ¹H NMR : Doublets at δ 7.60–7.90 ppm (furan protons), singlet at δ 3.70 ppm (N-methyl group).

- IR : C=O stretch at 1680 cm⁻¹, S=O stretches at 1150–1250 cm⁻¹.

- HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Challenges and Optimization Opportunities

- Regioselectivity in Piperidine Functionalization : Directing sulfonylation to the 4-position remains challenging without pre-functionalized intermediates.

- Enone Stereochemistry : Base-catalyzed methods favor (E)-isomers, but traces of (Z)-isomers require chromatographic removal.

- Furan Stability : Furfural is prone to polymerization under acidic or high-temperature conditions; inert atmospheres are recommended.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (E)-3-(furan-2-yl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)prop-2-en-1-one, and how can purification be optimized?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Formation of the piperidine sulfonyl group via sulfonation of 1-methylimidazole under anhydrous conditions (e.g., using chlorosulfonic acid in dichloromethane) .

- Step 2 : Coupling the sulfonated piperidine with a furan-acryloyl precursor via nucleophilic substitution or Heck reaction .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (using ethanol or acetonitrile) are effective for isolating the final product .

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify stereochemistry (E-configuration) and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C20H21N3O4S, theoretical MW: 407.12 g/mol) .

- HPLC-PDA : Purity assessment (>95%) and detection of regioisomeric by-products .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for this compound be systematically resolved?

- Root Cause Analysis :

- Assay Variability : Compare protocols (e.g., cell lines, incubation times) across studies. For example, solubility in organic solvents (e.g., DMSO) may affect dose-response curves .

- Impurity Profiling : Use LC-MS to identify trace by-products (e.g., Z-isomers or sulfone derivatives) that may antagonize target interactions .

- Validation : Reproduce assays under standardized conditions (e.g., PBS buffer at pH 7.4, 37°C) and validate with orthogonal methods like surface plasmon resonance (SPR) .

Q. What computational strategies are effective for optimizing the compound’s pharmacokinetic properties?

- ADMET Prediction : Use tools like SwissADME to assess logP (predicted ~2.8), blood-brain barrier permeability, and CYP450 inhibition .

- Molecular Dynamics (MD) Simulations : Model interactions with targets (e.g., kinase domains) to identify steric clashes or hydrogen-bonding inefficiencies in the acryloyl or sulfonyl groups .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Targeted Modifications :

- Furan Ring : Replace with thiophene or pyridine to test electronic effects on target binding .

- Sulfonyl Group : Substitute with phosphonate or carbonyl to alter polarity and hydrogen-bonding capacity .

- Assay Design : Test analogs in enzyme inhibition assays (IC50 determination) and compare with molecular docking scores (AutoDock Vina) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.